Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate
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Overview
Description
Ethyl 2-[2-({2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound featuring a thiazole ring, a pyrimidine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The pyrimidine and thiazole rings are then coupled through a series of reactions involving acylation and amination to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrimidine rings.
Reduction: Reduced forms of the ester and ketone groups.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[2-({2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.
Pyrimidine Derivatives: Compounds such as uracil and cytosine.
Uniqueness
Ethyl 2-[2-({2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is unique due to its combined thiazole and pyrimidine structures, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H20N4O4S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C16H20N4O4S2/c1-4-11-9(3)18-16(20-14(11)23)25-8-12(21)19-15-17-7-10(26-15)6-13(22)24-5-2/h7H,4-6,8H2,1-3H3,(H,17,19,21)(H,18,20,23) |
InChI Key |
AGHDTIKGIINQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=C(S2)CC(=O)OCC)C |
Origin of Product |
United States |
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